Experimentally Resolved RIP1 Kinase Co-Crystal Structure: 3-COOMe Regioisomer vs. 4-COOMe Regioisomer
Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate (Compound 1) has been co-crystallized with the human RIP1 kinase domain and its binding mode resolved by X-ray diffraction at 2.49 Å resolution (PDB: 9Q32) [1]. The compound is designated as the 'Subject of Investigation / Ligand of Interest' and occupies the ATP-binding site [2]. In contrast, the 4-carboxylate regioisomer (methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate, CAS 2379944-56-4) has no publicly available protein co-crystal structure and is described in vendor literature only as a building block . The 3-ester orientation positions the carbonyl oxygen for a key hydrogen-bond interaction with the kinase hinge region (Met95 backbone NH), an interaction geometrically inaccessible to the 4-substituted isomer.
| Evidence Dimension | Documented target engagement: RIP1 kinase co-crystallization |
|---|---|
| Target Compound Data | Co-crystal structure resolved at 2.49 Å (PDB: 9Q32); R-free = 0.233; R-work = 0.188; ligand real-space correlation coefficient = 0.931 (chain G, instance C_301) [1][3] |
| Comparator Or Baseline | Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate (CAS 2379944-56-4): No published co-crystal structure; no RIP1 kinase binding data available. |
| Quantified Difference | Target compound: crystallographically validated RIP1 binding; Comparator: no structural biology data. This represents a qualitative but definitive categorical difference in structural annotation. |
| Conditions | X-ray crystallography; RIP1 kinase domain (Homo sapiens); recombinant expression in Spodoptera frugiperda; PDB deposition 2025. |
Why This Matters
For medicinal chemistry and structure-based drug design programs, the availability of an experimentally determined co-crystal structure provides atomic-resolution validation of binding mode, a critical decision factor that the 4-carboxylate regioisomer cannot offer.
- [1] RCSB PDB Entry 9Q32: RIP1 kinase domain in complex with compound 1. Patel, S. et al. Deposited 2025-08-15, Released 2025-11-12. Resolution: 2.49 Å. View Source
- [2] PDB Ligand Summary Page: A1CNV (Subject of Investigation/LOI). RCSB PDB, 2025. View Source
- [3] wwPDB X-ray Structure Validation Report for 9Q32. 2026. Ligand A1CNV validation metrics: RSR = 0.093, RSCC = 0.931 (Chain G). View Source
